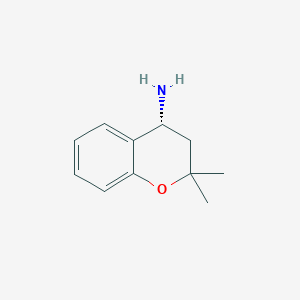

(R)-2,2-dimethylchroman-4-amine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4R)-2,2-dimethyl-3,4-dihydrochromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1 |

InChI Key |

YSTIIIRGSQEQNH-SECBINFHSA-N |

Isomeric SMILES |

CC1(C[C@H](C2=CC=CC=C2O1)N)C |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Research indicates that (R)-2,2-dimethylchroman-4-amine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure allows it to interact with neurotransmitter systems and enzymes involved in neurodegeneration.

- Mechanism of Action : The compound has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme linked to the breakdown of acetylcholine, which is crucial for cognitive function. Studies reported inhibition values ranging from 2.9 to 67 μM for various derivatives of the compound, indicating significant potential for cognitive enhancement and protection against neurodegeneration .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Recent studies have synthesized derivatives of this compound that were tested against various cancer cell lines.

- Case Study : A library of gem-dimethylchroman-4-amines was evaluated for cytotoxicity against human cancer cell lines, revealing promising results with IC50 values in the low micromolar range. These findings suggest that modifications in the chroman structure can enhance anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves reductive amination methods applied to chromanone precursors. This synthetic route allows for the creation of a library of derivatives with varying biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Reductive amination | BuChE inhibition |

| 6-Methoxychroman-4-amine | Alkylation reactions | Anticancer properties |

| (S)-6-Methylchroman-4-amine | Synthesis from chromanone | Variable activity based on chirality |

Interaction Studies

Studies focusing on the interaction of this compound with various receptors have provided insights into its pharmacological potential:

Enzyme Inhibition

The compound has shown selective inhibition of monoamine oxidase B (MAO-B), which is relevant for treating mood disorders and neurodegenerative diseases. The selectivity towards MAO-A over MAO-B was noted in several derivatives, suggesting a nuanced approach to drug design .

Binding Affinities

Molecular docking studies have been conducted to understand the binding affinities of this compound with target proteins such as BuChE and MAO-B. These studies indicate that structural modifications can significantly influence binding interactions and thus biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (R) vs. (S)-2,2-Dimethylchroman-4-amine

While both enantiomers share identical molecular formulas, their stereochemical differences influence biological activity and synthetic utility. For instance, the S-enantiomer (CAS: 235423-04-8) is commercially available for research, with studies highlighting its role in receptor-targeted applications . The R-enantiomer’s distinct spatial arrangement may alter binding affinities in chiral environments, though explicit comparative pharmacological data remains sparse.

Table 1: Enantiomeric Properties

Substituted Chroman-4-amines

6-Fluoro-2,2-Dimethylchroman-4-amine Hydrochloride

The hydrochloride salt improves solubility in polar solvents. However, this compound (Ref: 10-F763975) is discontinued, limiting its current availability .

(R)-6-Methoxychroman-4-amine

With a methoxy group at C6 (CAS: 1018978-89-6), this analog exhibits increased polarity (PSA: 44.48 Ų) and logP value (2.18), suggesting improved membrane permeability compared to the dimethyl variant. Its molecular weight is 179.22 g/mol .

Table 2: Substituent Effects on Chroman-4-amines

| Compound | Substituent(s) | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | C2: 2×CH₃ | 177.24 | Chiral center, solvent-sensitive |

| 6-Fluoro-2,2-dimethylchroman-4-amine HCl | C6: F | 213.69 (HCl salt) | Enhanced reactivity, discontinued |

| (R)-6-Methoxychroman-4-amine | C6: OCH₃ | 179.22 | Higher PSA, improved logP |

| (R)-3,4-Dihydro-2H-chromen-4-amine | No dimethyl groups | 163.22 | Simplified scaffold, lower weight |

Q & A

Q. What are the established synthetic routes for (R)-2,2-dimethylchroman-4-amine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (R)-configured precursors) to retain stereochemistry during ring formation.

- Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates selectively.

- Chromatographic Resolution : Separate enantiomers via chiral HPLC or SFC using columns like Chiralpak® AD-H .

Validate enantiomeric purity using polarimetry, chiral HPLC (>99% ee), or NMR with chiral shift reagents.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm methyl groups (δ ~1.3 ppm for geminal dimethyl) and amine proton (δ ~2.5 ppm, broad). Use 2D NMR (COSY, HSQC) for structural elucidation.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ at m/z 178.14 (calculated for C11H15NO).

- Chiral HPLC : Use a Chiralcel® OD column (hexane:IPA = 90:10) to confirm enantiopurity .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in solvents (e.g., DMSO, ethanol) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify decomposition using UV-Vis spectroscopy.

- Storage Recommendations : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Stability ≥4 years under these conditions .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular Docking : Perform in silico docking (AutoDock Vina) to compare (R)- and (S)-enantiomers against targets like GPCRs or monoamine oxidases.

- Pharmacological Assays : Use competitive binding assays (e.g., radioligand displacement) to measure IC50 values for each enantiomer.

- Structural Analogs : Compare with (R)-3,4-Dihydro-2H-chromen-4-amine (CAS-listed in catalogs) to assess methyl group effects on binding .

Q. How should researchers resolve contradictory bioactivity data between studies (e.g., conflicting IC50 values)?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).

- Purity Validation : Reanalyze compound purity via HPLC and NMR. Impurities >1% can skew results.

- Assay Optimization : Validate cell lines, enzyme batches, and readout methods (e.g., fluorescence vs. luminescence).

- Meta-Analysis : Cross-reference with structurally similar amines (e.g., 4-aminobenzodioxoles) to identify trends .

Q. What experimental designs are appropriate for studying the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize 14C-labeled compound to trace metabolic fate in vivo.

- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using recombinant enzymes (e.g., CYP2D6, CYP3A4).

- Safety Protocols : Follow guidelines for handling amine derivatives, including PPE and fume hood use .

Q. What computational parameters are critical when simulating the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

- ADME Prediction : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity), pKa (ionization), and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulate binding kinetics with membrane proteins (e.g., 5-HT receptors) using GROMACS.

- QSAR Modeling : Corrogate structural features (e.g., dimethyl groups) with bioavailability using datasets from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.